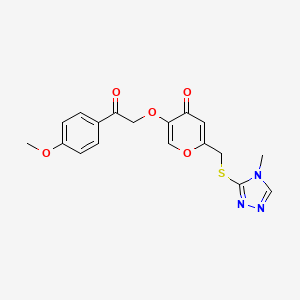

![molecular formula C19H13ClFN3S B2684031 4-[(2-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine CAS No. 1105239-82-4](/img/structure/B2684031.png)

4-[(2-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[(2-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine is a compound that has been extensively studied for its potential use in scientific research. It is a pyrazolo[1,5-a]pyrazine derivative that has shown promising results in various studies.

Applications De Recherche Scientifique

Anti-Cancer Activity

Fluorinated pyrazoles, including derivatives similar to 4-[(2-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine, have been studied for their potential in cancer treatment. A study by Hammam et al. (2005) focused on novel fluoro-substituted benzo[b]pyran compounds, which demonstrated anti-cancer activity against human cancer cell lines, including lung, breast, and CNS cancer, at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Tuberculostatic Activity

Research by Foks et al. (2005) on pyrazine derivatives, including structures related to the chemical , showed potential tuberculostatic activities. Specifically, the study synthesized various pyrazine derivatives and tested them for tuberculostatic activity, finding that certain compounds exhibited significant activity (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & Augustynowicz-Kopeć, 2005).

Antibacterial and Antifungal Properties

Solankee and Patel (2004) reported on the synthesis of various heterocyclic compounds, including pyrazolines and pyrimidinethiones, which demonstrated notable antibacterial activity. This study underlines the potential of pyrazole-based compounds, similar to the one , in developing new antibacterial agents (Solankee & Patel, 2004).

Polymer Photovoltaic Applications

A study by Li et al. (2010) investigated the synthesis of a compound combining thieno[3,4-b]pyrazine and 3-hexylthiophene units for polymer photovoltaic applications. The research focused on the optical and electrochemical properties of the polymer, highlighting the potential use of pyrazine derivatives in the field of renewable energy (Li, Beak, Kwon, Lee, Lee, & Lee, 2010).

Anti-Inflammatory and Analgesic Activities

Menozzi et al. (1992) synthesized a series of 4-fluorophenyl derivative compounds, demonstrating remarkable analgesic, anti-inflammatory, and antipyretic activities in animal models. This suggests that fluorinated pyrazoles could be valuable in developing new analgesic and anti-inflammatory drugs (Menozzi, Mosti, Schenone, D'Amico, Filippelli, & Rossi, 1992).

Mécanisme D'action

Target of Action

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications . They have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

Their tunable photophysical properties are due to electron-donating groups at position 7 on the fused ring, which improve both the absorption and emission behaviors .

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines in general have been shown to interact with various biological pathways due to their wide range of biological activities .

Result of Action

Pyrazolo[1,5-a]pyrimidines have been shown to exhibit a range of biological activities, suggesting that they may interact with various cellular targets and pathways .

Propriétés

IUPAC Name |

4-[(2-chlorophenyl)methylsulfanyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClFN3S/c20-16-4-2-1-3-14(16)12-25-19-18-11-17(23-24(18)10-9-22-19)13-5-7-15(21)8-6-13/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZSGJDDRVYMOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClFN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2683953.png)

![(7S,8aR)-octahydropyrrolo[1,2-a]piperazin-7-ol dihydrochloride](/img/structure/B2683959.png)

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B2683962.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2683964.png)

![N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2683970.png)